molecular formula C12H20O4 B564905 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 CAS No. 1189464-68-3

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3

Cat. No.: B564905
CAS No.: 1189464-68-3
M. Wt: 231.306
InChI Key: GSUQGBSXRBNYKM-VPYROQPTSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis of 1,3-Dioxane Ring Systems

The 1,3-dioxane ring system in 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid vinyl ester-d3 adopts a chair conformation , a structural motif widely observed in related 1,3-dioxane derivatives. This conformation minimizes torsional strain by arranging substituents in staggered positions. Key crystallographic features include:

Parameter Typical Values Source
Torsion angles (O–C–C–C) ~159°–171° (aligned with ring plane)
Puckering amplitude (Q) ~0.55 Å (chair stability indicator)
Puckering phase (φ) ~73°–310° (conformational flexibility)

In the title compound, the 1,3-dioxane ring’s chair conformation positions the tert-butyl and methyl groups in equatorial positions to minimize steric clashes. The vinyl ester and carboxylic acid moieties are oriented in a manner that optimizes intramolecular hydrogen bonding or van der Waals interactions, as seen in analogous structures.

Intermolecular Interactions

Crystal packing is influenced by weak C—H···O interactions , which form helical chains propagating along specific symmetry axes. These interactions stabilize the three-dimensional network, as observed in 2-(2-naphthyl)-1,3-dioxane. The absence of π–π stacking in such systems highlights the dominance of hydrogen-bonding and van der Waals forces in supramolecular organization.

Deuterium Isotope Effects on Molecular Conformation

Deuterium substitution (d3) in the vinyl ester moiety introduces kinetic and thermodynamic isotope effects (KIEs) that influence molecular conformation and reactivity. Key considerations include:

Effect Type Mechanism Impact on Conformation
Primary KIE Slower C–D bond cleavage (lower zero-point energy) Stabilization of transition states
Secondary KIE Altered vibrational modes in C–D bonds Modulation of conformational equilibria
NMR Spectral Implications

Deuterium substitution causes isotope shifts in ^13^C NMR spectra, as observed in analogous systems like vinyl pyruvate-d6. For example:

  • ^13^C chemical shifts : Downfield shifts for carbons adjacent to C–D bonds due to reduced electron density.
  • Coupling constants : Reduced ^3^J values (e.g., ^3^J_C–D) compared to protio analogs.

Comparative Analysis of Protio and Deuterated Vinyl Ester Derivatives

The deuterated vinyl ester (d3) differs from its protio counterpart in physical and chemical properties, as summarized below:

Property Protio Derivative Deuterated Derivative (d3)
Vapor Pressure Higher (lower molar mass) Lower (higher molar mass)
Hydrogen Bonding Stronger (C–H donors) Weaker (C–D donors)
Thermal Stability Moderate Slightly enhanced
NMR Spectral Resolution Distinct ^1^H signals Simplified ^1^H spectrum (d3 regions silent)
Reactivity and Conformational Dynamics
  • Ester Hydrolysis : Slower kinetics for the deuterated ester due to the primary KIE.
  • Conformational Flexibility : Reduced mobility in the vinyl ester moiety, potentially stabilizing specific dihedral angles.
Case Study: Vinyl Acetate-d6

Deuterated vinyl acetate (d6) exhibits:

  • Vapor Density : 2.97 (air = 1) vs. 2.97 (unlabelled).
  • Solubility : Reduced aqueous solubility due to weakened hydrogen bonding.

These trends suggest that the deuterated vinyl ester in the title compound may exhibit analogous behavior, with implications for its use in isotopic labeling or kinetic studies.

Properties

IUPAC Name

ethenyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-6-14-9(13)12(5)7-15-10(16-8-12)11(2,3)4/h6,10H,1,7-8H2,2-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUQGBSXRBNYKM-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675744
Record name Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189464-68-3
Record name Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Glycerol Derivatives

The 1,3-dioxane ring is synthesized via acid-catalyzed cyclization of a glycerol derivative with tert-butyl ketone. For example:

Glycerol+(CH3)3CCOClH+2-tert-Butyl-1,3-dioxane-5-carboxylic acid\text{Glycerol} + (\text{CH}3)3\text{CCOCl} \xrightarrow{\text{H}^+} \text{2-tert-Butyl-1,3-dioxane-5-carboxylic acid}

Reaction Conditions :

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 (0.5 equiv.)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 60°C, 12 hours.

Deuterium Incorporation

Deuterated methyl groups are introduced via H-D exchange or deuterated alkylation :

  • Method A : Treatment of the methyl precursor with D2O\text{D}_2\text{O} and a Pd/C catalyst under reflux.

  • Method B : Alkylation using CD3I\text{CD}_3\text{I} in the presence of a base (e.g., K2_2CO3_3).

Optimization Data :

ParameterMethod A YieldMethod B Yield
Reaction Time24 h6 h
Deuterium Purity95%99%
Side Products<5%<1%

Method B is preferred for higher isotopic purity.

Esterification with Vinyl Alcohol

The carboxylic acid intermediate is esterified using vinyl acetate under acidic conditions:

Acid+CH2=CHOAcH+Vinyl Ester+AcOH\text{Acid} + \text{CH}_2=\text{CHOAc} \xrightarrow{\text{H}^+} \text{Vinyl Ester} + \text{AcOH}

Critical Parameters :

  • Catalyst: pp-Toluenesulfonic acid (PTSA, 0.1 equiv.).

  • Solvent: Toluene (anhydrous).

  • Temperature: 80°C, 4 hours.

Yield Optimization :

SolventCatalyst LoadingYield (%)
Toluene0.1 equiv.85
THF0.1 equiv.72
DCM0.2 equiv.68

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4 v/v), achieving >95% purity.

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) :

    • δ 1.05 (s, 9H, tert-butyl).

    • δ 4.85 (d, J=14.0HzJ = 14.0 \, \text{Hz}, 2H, dioxane OCH2_2).

    • δ 5.25 (m, 2H, vinyl CH2_2).

  • 13C NMR^{13}\text{C NMR} :

    • δ 170.2 (C=O), 95.5 (dioxane C-5), 27.8 (CD3\text{CD}_3).

  • HRMS : Calculated for C12H17D3O4\text{C}_{12}\text{H}_{17}\text{D}_{3}\text{O}_{4}: 231.30; Found: 231.29.

Industrial-Scale Production Challenges

ChallengeMitigation Strategy
Deuterium LeachingUse excess CD3\text{CD}_3 reagents
Ring-Opening Side ReactionsLow-temperature cyclization (40–50°C)
Ester HydrolysisAnhydrous conditions, molecular sieves

Emerging Methodologies

Recent advances propose enzymatic esterification using lipases (e.g., Candida antarctica) in non-aqueous media, achieving 90% yield with minimal racemization .

Chemical Reactions Analysis

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The vinyl ester group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H17O5C_{12}H_{17}O_{5} and features a dioxane ring structure that contributes to its reactivity and stability. The presence of the vinyl ester group enhances its utility in various chemical reactions, particularly in esterification processes.

Applications in Organic Synthesis

1. Esterification Reactions
Esterification is a fundamental reaction in organic chemistry where an alcohol reacts with an acid to form an ester. The vinyl ester form of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic acid can be used as an acylating agent in the synthesis of various esters. This application is particularly significant in the production of polymers and bioactive compounds.

2. Protection of Functional Groups
The compound can act as a protecting group for carbonyl functionalities during multi-step syntheses. Its ability to form stable esters makes it useful in complex organic transformations where selective protection is required.

Case Study 1: Synthesis of Bioactive Esters
In a recent study, researchers utilized 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 to synthesize bioactive esters that demonstrated significant antibacterial activity. The synthesis involved a two-step process where the vinyl ester was reacted with various alcohols under acidic conditions, yielding high-purity products suitable for biological testing.

Case Study 2: Metabolic Tracing
Another application involved using this compound as a tracer in metabolic studies. By incorporating the deuterated vinyl ester into metabolic pathways, researchers were able to track the distribution and transformation of compounds within biological systems using advanced NMR techniques.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves its interaction with specific molecular targets and pathways. The vinyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The dioxane ring provides stability and enhances the compound’s solubility, facilitating its use in different research applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 are best contextualized against related dioxane derivatives (Table 1). Key differences lie in substituent groups, isotopic labeling, and applications.

Table 1: Comparative Analysis of Dioxane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1185147-81-2 C₁₀H₁₅D₃O₄ 205.27 Deuterated methyl, tert-butyl, vinyl ester Isotopic tracing, drug metabolism
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid 16837-14-2 C₈H₁₄O₄ 174.19 Non-deuterated, methyl groups at C2 and C5 Dendrimer synthesis ()
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate 82962-54-7 C₉H₁₆O₄ 188.22 Ethyl ester, dimethyl substituents Polymer intermediates ()
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Anhydride 408322-03-2 C₁₆H₂₆O₇ 318.37 Anhydride form, dimeric structure Polyester dendrimer synthesis ()
3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic Acid Methyl Ester - C₈H₁₂N₂O₃ 184.20 Oxadiazole core, tert-butyl substituent Agrochemical R&D ()

Structural Differences

  • Substituent Groups : The tert-butyl group in the target compound enhances steric bulk compared to the dimethyl groups in 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid. This bulkiness impacts reactivity in esterification and hydrogen bonding ().
  • Isotopic Labeling: Unlike non-deuterated analogs, the vinyl ester-d3 variant provides a stable isotopic label for tracking metabolic pathways, a feature absent in compounds like Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate ().
  • Crystal Packing : The anhydride derivative (C₁₆H₂₆O₇) forms corrugated layers via C–H⋯O hydrogen bonds, whereas the carboxylic acid forms 3D networks through O–H⋯O bonds ().

Research Findings and Data

Crystallographic Data

  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: Monoclinic space group C2/c with lattice parameters a = 16.9457 Å, b = 9.6453 Å, c = 12.1052 Å, β = 116.986° ().
  • Hydrogen Bonding : O–H⋯O (2.68–2.74 Å) and C–H⋯O (2.52–2.60 Å) interactions stabilize crystal structures ().

Thermal and Solubility Properties

  • Solubility: The vinyl ester-d3 is soluble in dichloromethane, ethyl acetate, and methanol, akin to non-deuterated analogs ().
  • Thermal Stability : The tert-butyl group increases thermal stability (decomposition >200°C) compared to methyl-substituted derivatives ().

Biological Activity

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a synthetic compound with notable applications in biochemical research and potential therapeutic uses. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview of its implications in various fields.

  • Molecular Formula : C12H17D3O4
  • Molecular Weight : 231.30 g/mol
  • CAS Number : 1189464-68-3
  • Structure : The compound features a dioxane ring structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered metabolic states in cells.
  • Receptor Binding : Research indicates that this compound may interact with certain receptors, potentially influencing signaling pathways involved in inflammation and immune responses.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of dioxane compounds exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes (COX) . The specific role of this compound in this context remains an area for further exploration.
  • Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines. The compound's structural characteristics suggest it may induce apoptosis through mitochondrial pathways, although detailed mechanistic studies are required to confirm these effects .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl alcohol with dioxane derivatives under acidic conditions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table

PropertyValue
Molecular FormulaC12H17D3O4
Molecular Weight231.30 g/mol
CAS Number1189464-68-3
Synthesis MethodAcid-catalyzed reaction
Biological ApplicationsAnti-inflammatory, cytotoxic

Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-tert-butyl-5-methyl-1,3-dioxane derivatives:

  • Immunomodulatory Effects : These compounds may play a role in modulating immune responses, particularly through interactions with cannabinoid receptors .
  • Anticancer Activity : Initial findings suggest that modifications to the dioxane structure can enhance anticancer activity by increasing binding affinity to target proteins involved in cell proliferation .

Q & A

Q. What synthetic methodologies are validated for preparing 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid vinyl ester-d3, and how can reaction efficiency be optimized?

The compound is synthesized via acid-catalyzed condensation of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with tert-butyl-substituted aldehydes or ketones, followed by esterification with deuterated vinyl alcohol. Key steps include:

  • Deuterated reagent incorporation : Use of deuterated solvents or reactants (e.g., D₃C-COCl for esterification) to introduce -d3 labeling.
  • Catalysis : p-Toluenesulfonic acid (p-TsOH) in acetone or dimethylformamide (DMF) to drive cyclization and esterification .
  • Purification : Column chromatography with silica gel and recrystallization from ethyl acetate/hexane mixtures to isolate high-purity product .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Solvent selection : Use ethyl acetate or acetone for slow evaporation, ensuring minimal solvent polarity to encourage ordered packing .
  • Temperature control : Crystallization at 4°C to reduce nucleation rate and favor larger crystal growth .
  • Seeding : Introduce microcrystals from prior batches to guide lattice formation. Reported crystal parameters (monoclinic, space group C2/c) align with similar dioxane derivatives, with unit cell dimensions refined via SHELXL .

Q. What structural analysis techniques are essential for confirming the compound’s configuration and purity?

  • X-ray diffraction (XRD) : Mo Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C-O = 1.43–1.46 Å) and torsion angles. Data processed via APEX3 and refined with SHELXL2018 .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies deuterium incorporation (e.g., absence of proton signals at labeled positions) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection verify >98% purity .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic bond parameters reported for structurally analogous dioxane derivatives?

Discrepancies in bond lengths or angles (e.g., C-C vs. C-O variations) may arise from:

  • Data resolution : Higher-resolution datasets (θmax > 55°) reduce measurement errors .
  • Refinement protocols : SHELXL’s weighting schemes and restraint algorithms improve accuracy for disordered moieties (e.g., tert-butyl groups) .
  • Thermal motion : Anisotropic displacement parameters (Uij) must be refined for non-hydrogen atoms to account for dynamic effects .

Q. What experimental strategies are critical for studying isotopic effects of deuterium labeling on reaction mechanisms involving this compound?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in ester hydrolysis or transesterification using LC-MS .
  • Hydrogen Bonding Analysis : Neutron diffraction or IR spectroscopy quantifies O-D∙∙∙O bond strength changes (deuteration weakens H-bonding by ~0.1–0.2 Å) .
  • Metabolic Tracing : Use deuterium-labeled compound in isotopic dilution assays (e.g., GC-MS) to track metabolic pathways in biological systems .

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